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molecular formula HNO3 B7800632 Nitric Acid CAS No. 78989-43-2

Nitric Acid

Cat. No. B7800632
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723415

Procedure details

271 ml of 98% nitric acid are initially taken at -5° C. and 106 g (0.55 mol) of the 2-methyl-6-acetamidobenzoic acid prepared in 1. are added in portions. After stirring at 10° C. for one hour, the reaction mixture is poured into a mixture of 540 g of ice and 270 ml of water. The deposited precipitate is filtered off with suction, washed with water and dried under reduced pressure at 50° C.
Quantity
271 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
540 g
Type
reactant
Reaction Step Three
Name
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16](=[O:18])[CH3:17])[C:7]=1[C:8]([OH:10])=[O:9]>O>[CH3:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][CH:12]=[C:11]([NH:15][C:16](=[O:18])[CH3:17])[C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
271 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)NC(C)=O
Step Three
Name
ice
Quantity
540 g
Type
reactant
Smiles
Name
Quantity
270 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring at 10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are initially taken at -5° C.
ADDITION
Type
ADDITION
Details
are added in portions
FILTRATION
Type
FILTRATION
Details
The deposited precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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